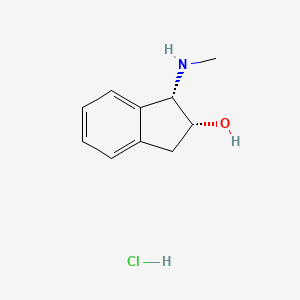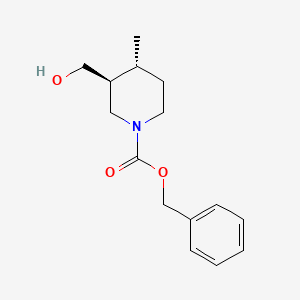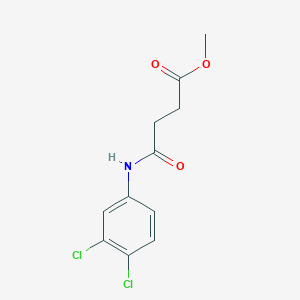
Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloroaniline is a dichloroaniline having the two chloro-substituents at the 3- and 4-positions . It is a gray to dark-brown crystalline solid at room temperature . It is used as an intermediate for pesticides and dyes .
Synthesis Analysis
3,4-Dichloroaniline is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production and reactors must be fabricated with special steel alloys to inhibit corrosion .Molecular Structure Analysis
The molecular formula of 3,4-Dichloroaniline is C6H5Cl2N . The molecular weight is 162.02 .Chemical Reactions Analysis
3,4-Dichloroaniline is incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides . It can decompose at low pH . Hydrochloric acid accelerates decomposition . It reacts at temperatures above 356°F in the presence of ferric chloride .Physical And Chemical Properties Analysis
3,4-Dichloroaniline has a melting point of 69-71 °C and a boiling point of 272 °C . It is insoluble in water . It is sensitive to prolonged exposure to heat, light, and air, and darkens in storage .Applications De Recherche Scientifique
Biochemical Pharmacology and Cellular Studies
- Methionine Salvage Pathway Involvement : Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate derivatives, such as 4-Methylthio-2-oxobutanoic acid (MTOB), are studied for their role in the methionine salvage pathway. MTOB has been shown to inhibit the growth of several human cell lines, induce apoptosis, and reduce ornithine decarboxylase activity, suggesting potential applications in cancer research and therapy (Tang et al., 2006).
Molecular Docking and Structural Studies
- Molecular Docking and Vibrational Studies : Structural and vibrational analyses of compounds similar to Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate have been conducted to understand their reactivity and potential biological activities. These studies utilize spectroscopic techniques and theoretical calculations to explore the stability, electronic properties, and non-covalent interactions of these molecules, which can provide insights into their pharmacological importance (Vanasundari et al., 2018).
Biodegradation Studies
- Environmental Biodegradation : The environmental persistence and biodegradation of compounds like 3,4-dichloroaniline, a related chemical, have been studied in aquatic environments. Chlorella pyrenoidosa, a green alga, has demonstrated the ability to degrade and remove 3,4-dichloroaniline from water, highlighting the potential of bioremediation strategies in mitigating the environmental impact of such xenobiotics (Wang et al., 2012).
Organic Synthesis and Chemical Studies
- Chemical Synthesis and Characterization : The synthesis and characterization of related β-keto ester compounds, including chiral intermediates for pharmaceutical applications, have been explored. These studies provide insights into the methodologies for synthesizing complex molecules with potential therapeutic applications (Zhang Xingxian, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-(3,4-dichloroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-17-11(16)5-4-10(15)14-7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERIEXQXFGPQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2971474.png)
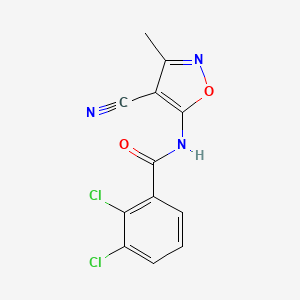
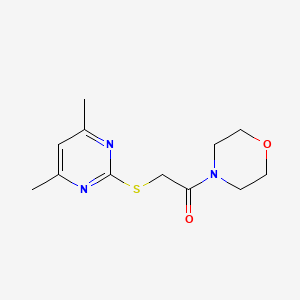
![7-chloro-4-(3-fluoro-2-methylphenyl)-9-methoxy-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B2971481.png)
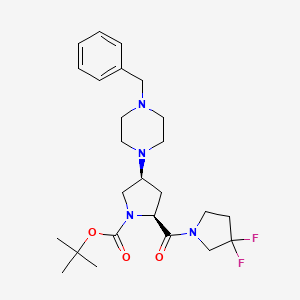
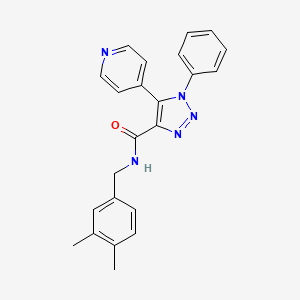
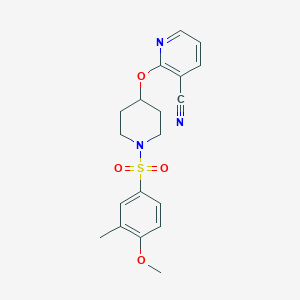
![3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2971490.png)
![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2971492.png)
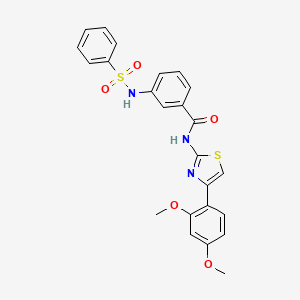
![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971495.png)
